

Ten01: A Technical Guide for Researchers

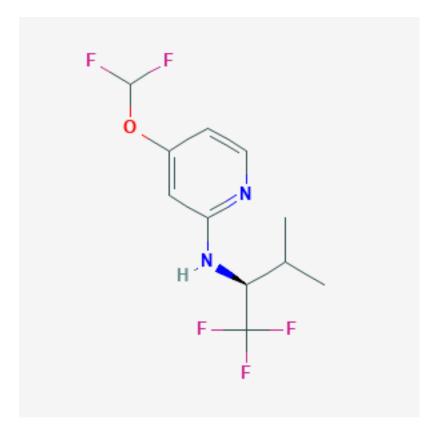
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ten01	
Cat. No.:	B15498392	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Ten01**, a potent and selective Janus kinase 1 (JAK1) inhibitor. The information presented is intended to support further research and development efforts in the field of kinase inhibitors.

Introduction


Ten01 is a novel small molecule inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is crucial for mediating the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAK1 an attractive therapeutic target. **Ten01** was discovered through a novel computational approach involving a graph-based variational autoencoder for scaffold hopping, starting from the known JAK1 inhibitor upadacitinib.[1]

Chemical Structure and Properties

The chemical structure of **Ten01** is depicted below. It is a complex heterocyclic molecule with a molecular formula of $C_{18}H_{20}F_6N_4O$ and a molecular weight of 422.37 g/mol .

Chemical Structure of Ten01

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Ten01**, such as solubility, pKa, and logP, are not extensively available in the public domain. Computational predictions can provide initial estimates for these properties and are valuable for guiding experimental design.

Property	Predicted Value
Molecular Formula	C18H20F6N4O
Molecular Weight	422.37 g/mol
logP	Not available
Topological Polar Surface Area (TPSA)	Not available
Hydrogen Bond Donors	Not available
Hydrogen Bond Acceptors	Not available
Rotatable Bonds	Not available

Note: The lack of comprehensive experimental data highlights an area for future research.

Biological Activity

Ten01 is a potent inhibitor of JAK1 kinase. The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC_{50}), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In Vitro Kinase Inhibition

The inhibitory activity of **Ten01** and its diastereomer, Ten02, against JAK1 was determined using an ADP-Glo[™] kinase assay.[1]

Compound	JAK1 IC50 (nM)
Ten01	5.0
Ten02 (diastereomer)	16.8

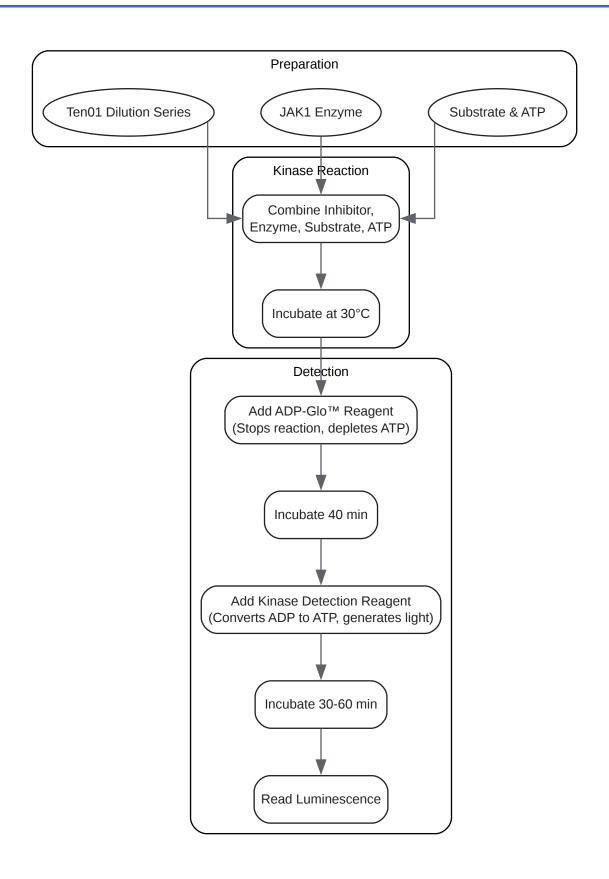
These results demonstrate that **Ten01** is a highly potent inhibitor of JAK1 in a biochemical assay. The stereochemistry of the molecule significantly influences its inhibitory activity, with **Ten01** being more than three times as potent as its diastereomer.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide an overview of the methodologies used in the discovery and initial characterization of **Ten01**.

Synthesis of Ten01

The synthesis of **Ten01** was reported in the supplementary information of the primary research article by Yu et al. (2021). While the specific document was not retrievable in the search, a general synthetic scheme can be inferred from the structure of the final compound and common medicinal chemistry practices. The synthesis likely involves a multi-step sequence to construct the complex heterocyclic core, followed by the introduction of the side chains. Researchers interested in synthesizing **Ten01** should refer to the original publication for the detailed procedure.



JAK1 Kinase Inhibition Assay (ADP-Glo™)

The inhibitory activity of **Ten01** against JAK1 was measured using a commercially available ADP-Glo™ Kinase Assay (Promega).[1] This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The following is a general protocol for this type of assay; the specific conditions for **Ten01** (e.g., enzyme and substrate concentrations) would be optimized for the particular experimental setup.

Experimental Workflow for JAK1 Inhibition Assay

Click to download full resolution via product page

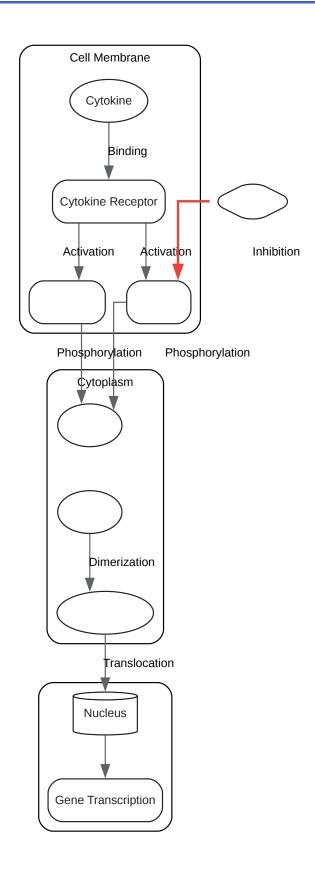
A generalized workflow for determining kinase inhibition using the ADP-Glo™ assay.

Materials:

- JAK1 enzyme (recombinant)
- Kinase substrate (e.g., a suitable peptide)
- Adenosine triphosphate (ATP)
- **Ten01** (or other test compounds)
- ADP-Glo[™] Kinase Assay Kit (containing ADP-Glo[™] Reagent and Kinase Detection Reagent)
- Assay plates (e.g., 384-well white plates)
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of **Ten01** in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Kinase Reaction:
 - Add the diluted **Ten01** solutions to the wells of the assay plate.
 - Add the JAK1 enzyme to the wells.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- ADP Detection:
 - Add the ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.


- Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mechanism of Action and Signaling Pathway

Ten01 functions by inhibiting the catalytic activity of JAK1. JAK1 is a critical component of the signaling pathways for a variety of cytokines. Upon cytokine binding to its receptor, JAKs associated with the receptor are brought into close proximity, allowing them to transphosphorylate and activate each other. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAK1, **Ten01** blocks this signaling cascade, thereby preventing the downstream effects of these cytokines.

JAK-STAT Signaling Pathway and Inhibition by **Ten01**

Click to download full resolution via product page

Ten01 inhibits the JAK-STAT signaling pathway by blocking the activity of JAK1.

Future Directions

Ten01 represents a promising lead compound for the development of novel therapies for inflammatory and autoimmune diseases. Further research is warranted in several areas:

- Detailed Physicochemical Characterization: Experimental determination of solubility, stability, and other physicochemical properties is crucial for formulation development.
- In Vitro ADME and Toxicity Profiling: Assessment of metabolic stability, potential for drugdrug interactions, and cytotoxicity will provide a more complete picture of the compound's drug-like properties.
- In Vivo Pharmacokinetics and Efficacy: Studies in animal models of disease are necessary to evaluate the pharmacokinetic profile and therapeutic efficacy of **Ten01**.
- Selectivity Profiling: A comprehensive kinase panel screen would be valuable to confirm the selectivity of **Ten01** for JAK1 over other kinases, which is important for minimizing off-target effects.

Conclusion

Ten01 is a potent and selective JAK1 inhibitor discovered through an innovative computational chemistry approach. Its high in vitro potency makes it a valuable tool for studying the role of JAK1 in various biological processes and a promising starting point for the development of new therapeutic agents. This technical guide provides a summary of the currently available information on **Ten01** and highlights key areas for future investigation to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

• To cite this document: BenchChem. [Ten01: A Technical Guide for Researchers].

BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15498392#ten01-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com